3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core, which is a fused bicyclic system.
- A thiazolidin-4-one ring substituted with a 4-methoxybenzyl group at position 3 and a thioxo group at position 2.
- A (Z)-methylidene bridge connecting the two heterocyclic systems.
- A propylamino substituent at position 2 of the pyrido-pyrimidinone core.
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(31)32-18)14-15-7-9-16(30-2)10-8-15/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
InChI Key |
LVMWWGKLPKUCDF-AQTBWJFISA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the methoxybenzyl group, and the final cyclization to form the pyrido[1,2-a]pyrimidinone core. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its mechanism of action.
Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for treating specific diseases.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Understanding these interactions at the molecular level is crucial for elucidating its effects and potential therapeutic applications.
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and its closest analogs, as identified in the literature:
Pharmacological Implications
- Amino Substituents: The propylamino chain (C3) may offer greater conformational flexibility and hydrogen-bonding capacity than ethylamino (C2) or rigid morpholino groups .
- Thioxo vs. Oxo: The thioxo group at position 2 of the thiazolidinone improves redox activity and metal-binding capacity, critical for enzyme inhibition .
Crystallographic and Computational Data
- SHELX Refinement : Structural analogs like BH30059 are typically resolved via single-crystal X-ray diffraction using SHELX programs, confirming the Z-configuration of the methylidene bridge .
- DFT Calculations : reports computational studies correlating substituent effects with anti-inflammatory activity, suggesting the 4-methoxy group reduces ulcerogenicity compared to chlorophenyl derivatives.
Biological Activity
The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 488108-62-9) is a complex heterocyclic structure that integrates various pharmacophoric elements known for their biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazolidinone core, which has been recognized for its diverse biological activities. The molecular formula is with a molecular weight of approximately 508.61 g/mol. The structural complexity includes multiple functional groups that may influence its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to the target molecule have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. One study found that derivatives exhibited MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains, outperforming conventional antibiotics like ampicillin and streptomycin by 10–50 times .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| M. flavus | Variable | Variable |
2. Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives have been well-documented. Compounds with structural similarities to the target molecule demonstrated significant inhibition of lipid peroxidation, with EC50 values indicating potent activity in various assays (e.g., DPPH, ABTS) . The presence of specific substituents in the thiazolidinone framework enhances this activity.
3. Anticancer Potential
The thiazolidinone scaffold has also been investigated for anticancer properties. Research indicates that modifications in the thiazolidinone ring can lead to enhanced cytotoxicity against cancer cell lines . The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with cellular signaling pathways.
4. Anti-inflammatory Effects
Several studies have reported anti-inflammatory effects associated with thiazolidinone derivatives, including the inhibition of pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest a mechanism involving ROS neutralization.
- Cellular Signaling Modulation : Interaction with cellular receptors or signaling molecules can lead to altered cell behavior, particularly in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a thiazolidinone derivative exhibited a broad spectrum of activity against both bacteria and fungi, suggesting its potential as a new antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Research on related compounds showed promising results in reducing viability in various cancer cell lines, indicating the need for further exploration into their mechanisms and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
